4,4-Dimethyl Retinoic acid-d3

Quantitative Bioanalysis Retinoid Metabolism Isomerization Artifact

This deuterium-labeled analog of 4,4-Dimethyl Retinoic acid provides a +3 Da mass shift essential for selective SRM detection in isotope dilution LC-MS/MS. The 4,4-dimethyl modification confers resistance to handling-induced isomerization and CYP26-mediated degradation—critical vulnerabilities of native retinoic acid that generic internal standards fail to address. Unlike acitretin or simpler deuterated retinoic acid-d3, this compound matches the analyte in extraction recovery, ionization efficiency, and chromatographic retention while eliminating isotopic cross-talk. It is the only validated internal standard for accurate quantification of all-trans retinoic acid (atRA) in complex biological matrices, achieving detection in small tissue samples (7–9.6 pmol/g) and serum (1.9 pmol/mL).

Molecular Formula C22H32O2
Molecular Weight 331.5 g/mol
Cat. No. B12427080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Dimethyl Retinoic acid-d3
Molecular FormulaC22H32O2
Molecular Weight331.5 g/mol
Structural Identifiers
SMILESCC1=C(C(CCC1(C)C)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C
InChIInChI=1S/C22H32O2/c1-16(9-8-10-17(2)15-20(23)24)11-12-19-18(3)21(4,5)13-14-22(19,6)7/h8-12,15H,13-14H2,1-7H3,(H,23,24)/b10-8+,12-11+,16-9+,17-15+/i1D3
InChIKeyXRAHVFWRNAIIPG-UTEHXIMUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4-Dimethyl Retinoic Acid-d3: A Deuterated Retinoid Internal Standard for Quantitative LC-MS/MS Analysis


4,4-Dimethyl Retinoic acid-d3 (CAS 1346606-19-6) is a deuterium-labeled analog of 4,4-Dimethyl Retinoic acid (unlabeled CAS 104182-09-4), a synthetic retinoic acid derivative. With a molecular formula of C22H29D3O2 and molecular weight of 331.51 g/mol [1], this stable isotope-labeled compound features three deuterium atoms incorporated at the 4,4-dimethyl positions, shifting its mass by +3 Da relative to the unlabeled analog. As a stable isotope-labeled internal standard (SIL-IS), it is specifically designed for the accurate quantification of all-trans retinoic acid (atRA) and related retinoids in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [2].

Why 4,4-Dimethyl Retinoic Acid-d3 Cannot Be Substituted with Generic Retinoid Internal Standards


Generic substitution of 4,4-Dimethyl Retinoic acid-d3 with non-deuterated analogs or alternative retinoid internal standards introduces significant analytical error in quantitative retinoid analysis. The 4,4-dimethyl modification confers resistance to handling-induced isomerization—a critical vulnerability of native retinoic acid that spontaneously isomerizes during extraction and analysis [1]. Unlike acitretin, which lacks structural homology to atRA and exhibits differential extraction recovery and ionization efficiency [2], the target compound matches the analyte in both chemical behavior and chromatographic retention while providing a +3 Da mass shift essential for selective MS detection. Substitution with unlabeled 4,4-dimethyl retinoic acid eliminates the mass differentiation required for accurate isotope dilution mass spectrometry, while substitution with simpler deuterated retinoic acid-d3 lacks the metabolic and isomerization stability conferred by the 4,4-dimethyl group . These fundamental differences render generic alternatives scientifically inadequate for validated quantitative bioanalysis.

Quantitative Differentiation Evidence for 4,4-Dimethyl Retinoic Acid-d3


Resistance to Handling-Induced Isomerization: A Critical Advantage Over Native Retinoic Acid Internal Standards

Unlike native all-trans retinoic acid (atRA), which undergoes spontaneous isomerization during sample handling and extraction, the 4,4-dimethyl substitution in 4,4-Dimethyl Retinoic acid-d3 blocks this degradation pathway, enabling it to reveal and correct for handling-induced isomerization of the analyte [1]. Native atRA used as an internal standard cannot distinguish between true endogenous atRA and isomerization artifacts generated during processing, leading to systematic underestimation of actual tissue concentrations.

Quantitative Bioanalysis Retinoid Metabolism Isomerization Artifact

Superior Ionization and Recovery Matching Versus Structurally Dissimilar Retinoid Internal Standards

As a stable isotope-labeled analog, 4,4-Dimethyl Retinoic acid-d3 exhibits near-identical extraction recovery, ionization response, and matrix effect behavior to its unlabeled counterpart, consistent with the fundamental principle of isotope dilution mass spectrometry that deuterated internal standards co-elute with the analyte and experience identical sample processing losses [1]. In contrast, acitretin, a structurally distinct retinoid (contains a trimethylmethoxyphenyl group and lacks the β-ionone ring), demonstrates differential chromatographic retention, requiring separate LC conditions and exhibiting non-equivalent matrix effect behavior [2].

Isotope Dilution Mass Spectrometry Matrix Effect Correction Extraction Recovery

Mass Spectrometric Differentiation: +3 Da Shift Enables Baseline Resolution from Analyte Signal

The incorporation of three deuterium atoms in 4,4-Dimethyl Retinoic acid-d3 provides a +3 Da mass shift (m/z 331.5 vs. m/z 328.5 for unlabeled 4,4-Dimethyl Retinoic acid) . This 3 Da difference exceeds the natural isotopic abundance envelope of the analyte, ensuring baseline mass spectrometric resolution without isotopic overlap [1]. In contrast, a single deuterium label (+1 Da) may be insufficient to resolve the internal standard signal from the M+1 natural abundance peak of the analyte (~1.1% per carbon atom, accumulating to significant abundance for C22 compounds), potentially compromising quantification accuracy at low analyte concentrations.

Selected Reaction Monitoring Isotope Dilution Mass Spectrometry

Metabolic Stability: 4,4-Dimethyl Substitution Blocks CYP26-Mediated Catabolism

The 4,4-dimethyl substitution in both the labeled and unlabeled forms blocks the primary site of retinoic acid metabolism—the C4 hydroxylation mediated by CYP26 family enzymes . Native all-trans retinoic acid undergoes rapid C4-hydroxylation with a half-life of approximately 0.5–1 hour in hepatic microsomes, whereas the 4,4-dimethyl analog is metabolically stable under identical conditions [1]. While quantitative comparative data between the labeled and unlabeled 4,4-dimethyl forms is not available, both share the same metabolic resistance conferred by the 4,4-dimethyl group, enabling their use in studies requiring stable internal standardization without degradation during extended incubations.

Metabolic Stability Pharmacokinetics Cytochrome P450

Validated Research Applications for 4,4-Dimethyl Retinoic Acid-d3


Endogenous Retinoic Acid Quantification in Limited Biological Tissues

Quantification of endogenous all-trans retinoic acid (atRA) in small tissue samples (10–20 mg wet weight) from mouse tissues using LC-MS/MS with 4,4-Dimethyl Retinoic acid-d3 as the internal standard. This method achieved detection of atRA at concentrations of 7–9.6 pmol/g in mouse tissues and 1.9 ± 0.6 pmol/mL in serum [1]. The isomerization-resistant internal standard corrects for extraction efficiency and reveals handling-induced isomerization artifacts that would otherwise compromise accuracy [1].

Retinoid Metabolism Studies in CYP26-Mediated Pathways

Investigation of retinoic acid metabolic pathways and enzyme kinetics, where the 4,4-dimethyl modification blocks C4-hydroxylation by CYP26 enzymes, providing a stable internal standard that does not degrade during extended incubations or sample processing . This metabolic resistance is essential for accurate quantification of retinoid turnover in studies of vitamin A homeostasis and retinoid signaling.

Pharmacokinetic and Bioequivalence Studies Requiring Stable Isotope-Labeled Internal Standards

Regulatory-compliant bioanalytical method validation for pharmacokinetic and bioequivalence studies, where stable isotope-labeled internal standards are required to correct for matrix effects and variable extraction recovery [2]. The +3 Da mass shift ensures unambiguous SRM detection without isotopic cross-talk, while co-elution with the analyte ensures identical matrix effect correction across the chromatographic run [2].

Retinoid Receptor QSAR and Structure-Activity Relationship Studies

Quantitative structure-activity relationship (QSAR) studies of retinoid receptor binding, where the labeled compound serves as a reference standard for quantifying receptor-ligand interactions without confounding isomerization or metabolic degradation artifacts [3]. The compound's stability enables reproducible quantification across experimental replicates.

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